2-Fluoro-6-iodobenzyl bromide

概要

説明

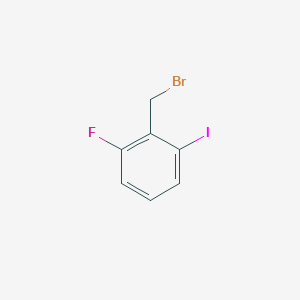

2-Fluoro-6-iodobenzyl bromide, also known as 2-(bromomethyl)-1-fluoro-3-iodobenzene, is a chemical compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol. This compound is widely used in scientific research and industry due to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodobenzyl bromide typically involves the bromination of 2-fluoro-6-iodotoluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

化学反応の分析

Nucleophilic Substitution Reactions

The benzylic bromine atom exhibits high electrophilicity, enabling diverse nucleophilic substitutions under controlled conditions.

Key Reactions and Conditions:

Mechanistic Insight:

-

The reaction proceeds via an Sₙ2 mechanism, facilitated by the polar aprotic solvents (e.g., DMF, DMSO) that stabilize the transition state .

-

Steric hindrance from the iodine and fluorine substituents slightly reduces reaction rates compared to unsubstituted benzyl bromides .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl bond formation.

Suzuki–Miyaura Coupling

Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or NaHCO₃

Products:

-

Biaryl compounds (e.g., 2-fluoro-6-(aryl)benzyl bromides).

-

Yields range from 65–85% depending on boronic acid substrate .

Ullmann-Type Coupling

Conditions:

Oxidation Reactions

The benzylic position undergoes oxidation to yield aldehydes or carboxylic acids.

Kornblum Oxidation

-

Reagents: DMSO, KHCO₃, 95°C, 3–8 hrs.

-

Mechanism:

The reaction proceeds via a two-electron oxidation mechanism .

Other Oxidizing Agents:

-

KMnO₄ (acidic conditions): Forms 2-fluoro-6-iodobenzoic acid.

-

CrO₃: Less selective, leading to over-oxidation byproducts .

Elimination

-

Base-Induced: Treatment with DBU in DCM yields styrene derivatives via dehydrohalogenation.

-

Product: 2-Fluoro-6-iodostyrene (isolated in 72% yield).

Reduction

-

Reagents: LiAlH₄ or NaBH₄ (with catalytic Pd/C).

-

Product: 2-Fluoro-6-iodobenzyl alcohol.

科学的研究の応用

2-Fluoro-6-iodobenzyl bromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Fluoro-6-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromomethyl group is highly reactive, allowing for easy substitution by various nucleophiles. In cross-coupling reactions, the compound acts as an electrophile, forming carbon-carbon bonds with nucleophilic partners under the influence of a palladium catalyst .

類似化合物との比較

Similar Compounds

2-Fluoro-6-iodotoluene: Similar structure but lacks the bromomethyl group.

2-Fluoro-6-bromobenzyl bromide: Similar structure but lacks the iodine atom.

2-Iodo-6-bromobenzyl bromide: Similar structure but lacks the fluorine atom.

Uniqueness

2-Fluoro-6-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens with the bromomethyl group makes it a versatile intermediate in organic synthesis .

生物活性

2-Fluoro-6-iodobenzyl bromide is a halogenated organic compound characterized by the presence of fluorine, iodine, and bromine atoms attached to a benzyl group. Its chemical formula is , and it belongs to the class of benzyl bromides, which are known for their reactivity in various chemical transformations. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with a bromomethyl group, a fluorine atom at the ortho position, and an iodine atom at the meta position. This unique arrangement contributes to its electronic properties and steric effects, making it a valuable precursor in organic synthesis.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 277.02 g/mol |

| Appearance | Colorless to yellow liquid |

| Solubility | Soluble in organic solvents |

This compound exhibits biological activity primarily through its alkylating properties. Alkylating agents can introduce alkyl groups into other molecules, which may lead to modifications of DNA and proteins. This interaction can influence gene expression and cellular functions, making compounds like this compound significant in cancer research and drug development.

Key Mechanisms:

- Alkylation of Nucleophiles : The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Enzyme Inhibition : By modifying critical residues within enzymes, it may inhibit specific metabolic pathways.

- Influence on Gene Expression : Modifications to DNA can lead to changes in transcriptional activity.

Biological Applications

Despite being a relatively new compound, research has indicated potential applications for this compound in the synthesis of biologically active molecules. Notably, it has been explored for its role as a building block in the synthesis of heterocycles and as an alkylating agent in various chemical reactions.

Case Studies:

- Synthesis of Heterocycles : A study published in Tetrahedron Letters described its application in synthesizing 2-pyrrolo[2,3-d]pyrimidines, demonstrating its utility as a precursor for complex organic molecules.

- Alkylating Agent : Research detailed in the European Journal of Medicinal Chemistry highlighted the use of this compound as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones, showcasing its potential in drug development.

Toxicological Considerations

While exploring its biological activity, safety data indicates that this compound is corrosive and poses various health hazards upon exposure. It can emit toxic fumes when combusted and may cause severe skin and eye burns upon contact . Therefore, appropriate safety measures must be adhered to when handling this compound.

特性

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRFLWHSLPODFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。